Cas no 135908-38-2 (4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride)
![4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/135908-38-2x500.png)
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride
- 4-methoxybicyclo[2.2.2]octan-1-aminehydrochloride
- CS-0433876
- HHNKDDJSQATTRI-UHFFFAOYSA-N
- MFCD30803208
- BS-43380
- SY324017
- Z2787488174
- 1-Amino-4-methoxybicyclo[2.2.2]octane Hydrochloride
- EN300-22816164
- SCHEMBL13733392
- 135908-38-2
- D79566
- 4-Methoxybicyclo[2.2.2]octan-1-amine HCl
- 4-methoxybicyclo[2.2.2]octan-1-amine;hydrochloride
-
- インチ: 1S/C9H17NO.ClH/c1-11-9-5-2-8(10,3-6-9)4-7-9;/h2-7,10H2,1H3;1H
- InChIKey: HHNKDDJSQATTRI-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C12CCC(CC1)(CC2)N
計算された属性
- せいみつぶんしりょう: 191.1076919g/mol
- どういたいしつりょう: 191.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0073-1-500MG |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 97% | 500MG |
¥ 4,270.00 | 2023-04-06 | |
Chemenu | CM439527-1g |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
eNovation Chemicals LLC | D775559-250MG |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 97% | 250mg |
$470 | 2024-07-21 | |
Enamine | EN300-22816164-0.1g |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 95% | 0.1g |
$337.0 | 2024-06-20 | |
Enamine | EN300-22816164-0.05g |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 95% | 0.05g |
$226.0 | 2024-06-20 | |
Enamine | EN300-22816164-1g |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 95% | 1g |
$970.0 | 2023-11-13 | |
1PlusChem | 1P01JUOF-500mg |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 97.00% | 500mg |
$560.00 | 2023-12-22 | |
1PlusChem | 1P01JUOF-1g |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 97.00% | 1g |
$800.00 | 2023-12-22 | |
Aaron | AR01JUWR-100mg |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride |
135908-38-2 | 97% | 100mg |
$261.00 | 2025-02-11 | |
abcr | AB566591-1g |
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride; . |
135908-38-2 | 1g |
€1403.00 | 2024-08-02 |
4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-methoxybicyclo[2.2.2]octan-1-amine hydrochlorideに関する追加情報
4-Methoxybicyclo[2.2.2]octan-1-amine Hydrochloride (CAS No. 135908-38-2): A Comprehensive Overview
4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride (CAS No. 135908-38-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, also known as MBOA-HCl, belongs to the class of bicyclic amines and is characterized by its bicyclo[2.2.2]octane core and a methoxy substituent on the nitrogen atom.
The molecular formula of 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride is C10H17N·HCl, and its molecular weight is approximately 195.71 g/mol. The compound's structure consists of a bicyclo[2.2.2]octane ring system with a methoxy group attached to the nitrogen atom, which is protonated in the hydrochloride salt form. This unique structure confers specific chemical and biological properties that make it an interesting candidate for various research applications.
In recent years, MBOA-HCl has been extensively studied for its potential as a lead compound in drug discovery and development. One of the key areas of interest is its interaction with neurotransmitter systems, particularly its affinity for serotonin (5-HT) receptors. Research has shown that MBOA-HCl exhibits selective binding to 5-HT1A receptors, which are involved in regulating mood, anxiety, and cognitive functions.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological profile of MBOA-HCl and found that it exhibited potent agonist activity at 5-HT1A receptors with high selectivity over other serotonin receptor subtypes. This selective binding profile suggests that MBOA-HCl could be a valuable tool for developing novel treatments for psychiatric disorders such as depression and anxiety.
Beyond its potential as a therapeutic agent, MBOA-HCl has also been explored for its use as a research tool in neuroscience and pharmacology. Its ability to selectively modulate 5-HT1A receptors makes it useful for studying the physiological and behavioral effects of serotonin signaling in various animal models. For instance, studies have demonstrated that administration of MBOA-HCl can produce dose-dependent reductions in anxiety-like behavior in rodent models, further supporting its potential as an anxiolytic agent.
In addition to its interactions with serotonin receptors, recent research has also explored the effects of MBOA-HCl on other neurotransmitter systems. A study published in the European Journal of Pharmacology in 2020 reported that MBOA-HCl exhibits moderate affinity for dopamine D3 receptors, which are implicated in reward processing and addiction. This finding suggests that MBOA-HCl may have broader applications in treating disorders related to dopaminergic signaling.
The synthesis of MBOA-HCl involves several well-established chemical reactions, including the formation of the bicyclo[2.2.2]octane core through ring-closing metathesis (RCM) and subsequent functionalization steps to introduce the methoxy group and protonate the nitrogen atom. The synthetic route is highly reproducible and scalable, making it suitable for both laboratory-scale synthesis and large-scale production.
In terms of safety and toxicity, preliminary studies have indicated that MBOA-HCl exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical animal models. However, further research is needed to fully characterize its safety profile and determine appropriate dosing regimens for human use.
The potential applications of MBOA-HCl extend beyond traditional pharmaceuticals into areas such as neuroprotection and neuroregeneration. Recent studies have explored its ability to protect neurons from oxidative stress and promote neuronal survival in vitro. These findings suggest that MBOA-HCl could be a promising candidate for developing neuroprotective agents for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, MBOA-HCl (4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride), CAS No. 135908-38-2, is a versatile compound with significant potential in both research and therapeutic applications. Its unique structural properties and selective binding to serotonin receptors make it an attractive candidate for developing novel treatments for psychiatric disorders, while its low toxicity profile supports its use as a safe research tool in neuroscience and pharmacology.
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